Superior Oral Bioavailability of 4-Chloro-3-hydroxypyridine-Derived URAT1/GLUT9 Dual Inhibitor Compared to Verinurad
A 4-chloro-3-hydroxypyridine-containing analog of verinurad, designated KPH2f, demonstrated a 40.3% relative improvement in oral bioavailability compared to the parent compound verinurad in pharmacokinetic studies [1]. The improvement in this key drug-like property was directly attributable to the structural modification incorporating the 4-chloro-3-hydroxypyridine moiety, which enhanced the molecule's overall druggability [1].
| Evidence Dimension | Oral bioavailability (F%) |
|---|---|
| Target Compound Data | KPH2f (compound synthesized from 4-chloro-3-hydroxypyridine): 30.13% |
| Comparator Or Baseline | Verinurad (RDEA3170): 21.47% |
| Quantified Difference | Absolute difference of 8.66 percentage points; 40.3% relative improvement. |
| Conditions | In vivo pharmacokinetic study in mice following oral administration [1]. |
Why This Matters
A higher oral bioavailability translates directly to a larger fraction of the administered dose reaching systemic circulation, enabling lower effective dosing, potentially reducing cost of goods, and improving the therapeutic window in drug development.
- [1] Zhao Z, Liu J, Kuang P, et al. Discovery of novel verinurad analogs as dual inhibitors of URAT1 and GLUT9 with improved Druggability for the treatment of hyperuricemia. European Journal of Medicinal Chemistry. 2022. View Source
